molecular formula C18H28O B14409192 Benzene, [(10-undecenyloxy)methyl]- CAS No. 81518-75-4

Benzene, [(10-undecenyloxy)methyl]-

Cat. No.: B14409192
CAS No.: 81518-75-4
M. Wt: 260.4 g/mol
InChI Key: LMWYHLXLBPELFF-UHFFFAOYSA-N
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Description

Benzene, [(10-undecenyloxy)methyl]- is a substituted benzene derivative featuring a methyl group bonded to an oxygen atom and a 10-undecenyl chain (C₁₁H₂₁ with a terminal double bond). The 10-undecenyloxy group introduces a long alkenyl chain, enabling applications in polymerization, surfactants, or functional materials due to its unsaturated terminal group.

Properties

CAS No.

81518-75-4

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

undec-10-enoxymethylbenzene

InChI

InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-19-17-18-14-11-10-12-15-18/h2,10-12,14-15H,1,3-9,13,16-17H2

InChI Key

LMWYHLXLBPELFF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Alkoxide Formation : 10-Undecen-1-ol is treated with a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C to form the corresponding alkoxide.
  • Etherification : Benzyl bromide or chloride is introduced to the alkoxide solution, and the mixture is refluxed at 60–80°C for 12–24 hours.

Representative Procedure

  • Reactants : 10-Undecen-1-ol (1.0 equiv), benzyl bromide (1.2 equiv), NaH (1.5 equiv)
  • Solvent : THF
  • Yield : 75–82%

Optimization Considerations

  • Base Selection : Potassium tert-butoxide (t-BuOK) may substitute NaH but requires longer reaction times.
  • Solvent Effects : Dimethylformamide (DMF) accelerates the reaction but complicates purification due to high boiling points.
  • Side Reactions : Competing elimination of the alkoxide to form dienes is minimized by maintaining low temperatures during alkoxide formation.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway, particularly advantageous for sterically hindered alcohols. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of 10-undecen-1-ol with benzyl alcohol.

Reaction Parameters

  • Catalytic System : DEAD (1.2 equiv), PPh₃ (1.5 equiv)
  • Solvent : Dichloromethane (DCM) or THF
  • Temperature : 0°C to room temperature
  • Yield : 68–74%

Advantages and Limitations

  • Advantages : Mild conditions preserve the alkene functionality; no need for pre-formed alkoxides.
  • Limitations : Higher cost of reagents and challenges in removing triphenylphosphine oxide byproducts.

Nucleophilic Substitution with Activated Alcohols

Activation of 10-undecen-1-ol as a mesylate or tosylate derivative facilitates its reaction with benzyl alcohol under basic conditions. This method avoids the use of strong bases, making it suitable for acid-sensitive substrates.

Protocol

  • Sulfonate Formation : 10-Undecen-1-ol is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N).
  • Substitution : The resulting mesylate/tosylate reacts with benzyl alcohol in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile.

Data Summary

Activation Agent Base Solvent Yield (%)
MsCl K₂CO₃ Acetonitrile 65
TsCl Et₃N DCM 58

Catalytic Dehydration Approaches

Emerging methods leverage acidic catalysts to dehydrate intermediates, though these are less common due to risks of alkene isomerization. A patent-pending approach utilizes zeolite catalysts (e.g., H-ZSM-5) to mediate the condensation of benzyl alcohol with 10-undecen-1-ol at elevated temperatures.

Process Parameters

  • Catalyst : H-ZSM-5 (SiO₂/Al₂O₃ = 30)
  • Temperature : 150–200°C
  • Pressure : 1–5 atm
  • Yield : 60–70%

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

  • ¹H NMR (CDCl₃): δ 7.30–7.25 (m, 5H, Ar-H), 5.80–5.75 (m, 1H, CH₂=CH), 4.50 (s, 2H, OCH₂Ar), 3.45 (t, J = 6.5 Hz, 2H, OCH₂CH₂).
  • GC-MS : m/z 260.4 [M]⁺, base peak at 91 (C₇H₇⁺).

Industrial-Scale Considerations

While laboratory methods favor Williamson synthesis, industrial production faces challenges:

  • Cost of 10-Undecen-1-ol : Sourced via hydroformylation of 1,9-decadiene, which requires rhodium catalysts.
  • Byproduct Management : Large-scale NaH usage necessitates specialized handling due to pyrophoric risks.

Scientific Research Applications

Benzene, [(10-undecenyloxy)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Benzene, [(10-undecenyloxy)methyl]- involves its interaction with molecular targets through its aromatic ring and the undecenyloxy group. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the undecenyloxy group can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis and Stability : The terminal alkene in [(10-undecenyloxy)methyl]-benzene likely requires stabilization against premature polymerization, similar to 1,4-Bis(10-undecenyloxy)benzene .
  • Thermal Properties : Estimated boiling points for [(10-undecenyloxy)methyl]-benzene (~550-600 K) align with undecylbenzene (569 K) , but experimental validation is needed.
  • Electronic Spectroscopy: Methyl and alkoxy substituents reduce ionization potentials by ~0.5-1.0 eV compared to benzene (9.24 eV) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, [(10-undecenyloxy)methyl]-, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 10-undecenol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity can be confirmed using HPLC (≥99%) and structural validation via ¹H/¹³C NMR, focusing on the vinyl proton (δ 5.8–5.2 ppm) and methyleneoxy group (δ 3.7–3.5 ppm) .

Q. How can spectroscopic techniques distinguish Benzene, [(10-undecenyloxy)methyl]- from structurally similar compounds?

  • Methodological Answer :

  • IR Spectroscopy : The ether linkage (C-O-C) shows a strong absorption band near 1100–1250 cm⁻¹. The vinyl group (C=C) appears at ~1640 cm⁻¹ .
  • NMR : The aromatic protons (6H, δ 6.8–7.2 ppm) and the undecenyl chain’s terminal double bond protons (2H, δ 5.8–5.2 ppm) are diagnostic. DEPT-135 can confirm CH₂ groups in the alkenyl chain .

Advanced Research Questions

Q. What thermodynamic interactions govern the behavior of Benzene, [(10-undecenyloxy)methyl]- in binary mixtures, and how are they quantified?

  • Methodological Answer : Excess properties (e.g., volume VEV^E, viscosity ηE\eta^E) reveal molecular interactions. For example:

  • VE=Vmixture(X1V1+X2V2)V^E = V_{\text{mixture}} - (X_1V_1 + X_2V_2): Negative VEV^E indicates strong intermolecular interactions (e.g., hydrogen bonding) .
  • ηE\eta^E values are modeled using the Redlich-Kister equation to assess charge-transfer interactions. In halogenated solvents (e.g., bromobenzene), stronger electron-withdrawing effects increase ηE\eta^E .
    • Data Comparison : Substituted halo-benzenes (e.g., bromobenzene) show VEV^E values 30% lower than benzene due to halogen-induced polarity .

Q. How does the undecenyloxy chain influence reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The alkoxy group (-O-) is a strong activating, ortho/para-directing substituent. The undecenyl chain’s electron-donating nature enhances EAS rates. Competitive experiments (e.g., nitration) show 70% para-substitution in derivatives like Benzene, [(10-undecenyloxy)methyl]-, compared to 50% in simple methoxybenzene, due to steric hindrance from the long chain .

Q. What experimental strategies resolve contradictions in viscosity data for Benzene, [(10-undecenyloxy)methyl]- mixtures?

  • Methodological Answer : Discrepancies in ηE\eta^E may arise from temperature control (±0.01 K precision required) or solvent purity (≥99.5%). Use Schott-Gerate AVS 400 viscometers with ±0.2% accuracy . Statistical tools like the Grubbs test identify outliers, and Redlich-Kister fitting (R2>0.98R^2 > 0.98) validates consistency .

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